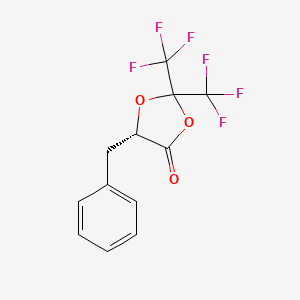![molecular formula C12H15NO B12519877 [(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol CAS No. 652539-03-2](/img/structure/B12519877.png)
[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol is a chiral compound with a unique structure that includes a tetrahydropyridine ring and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and selectivity for the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes, where a catalyst such as palladium on carbon is used to facilitate the reduction. The process is scaled up to produce large quantities of the compound, ensuring consistency and purity through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions for electrophilic aromatic substitution include the use of halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: Shares a similar tetrahydropyridine structure and is studied for its antidepressant effects.
(2R,6R)-Hydroxymethylpyridine: Another compound with a similar core structure but different functional groups.
Uniqueness
[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and potential applications make it a valuable subject of study for chemists, biologists, and medical researchers alike
Properties
CAS No. |
652539-03-2 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
[(2R,6R)-2-phenyl-1,2,3,6-tetrahydropyridin-6-yl]methanol |
InChI |
InChI=1S/C12H15NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-7,11-14H,8-9H2/t11-,12-/m1/s1 |
InChI Key |
GNRGOLKGDVGNNU-VXGBXAGGSA-N |
Isomeric SMILES |
C1C=C[C@@H](N[C@H]1C2=CC=CC=C2)CO |
Canonical SMILES |
C1C=CC(NC1C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


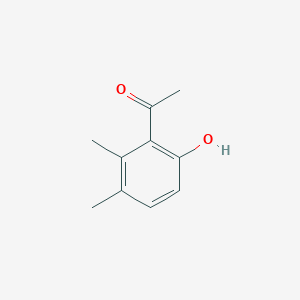
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
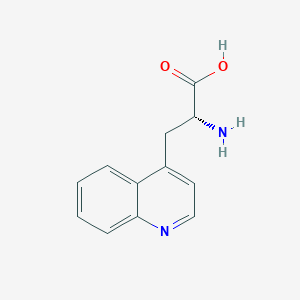
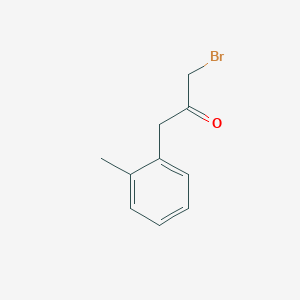

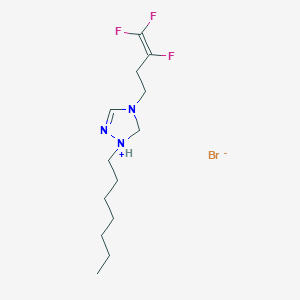
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
